molecular formula C18H17Br3N2OS B2431591 3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide CAS No. 1215402-12-2

3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide

Numéro de catalogue: B2431591
Numéro CAS: 1215402-12-2
Poids moléculaire: 549.12
Clé InChI: WUNIHOFVRBLKPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide is a complex heterocyclic molecule offered for research purposes. Its intricate structure, featuring a fused benzimidazothiazine core, suggests significant potential for application in medicinal chemistry and drug discovery. Compounds with similar fused heterocyclic scaffolds, such as benzimidazole and thiazole derivatives, are frequently investigated as key pharmacophores in the development of antitumor agents . The presence of bromine atoms at the 3 and 8 positions provides reactive handles for further synthetic modification via cross-coupling reactions, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies. The ethoxy group may influence the compound's electronic properties and bioavailability, while the hydrobromide salt enhances its stability and solubility for in vitro biological testing. This makes it a valuable building block for synthesizing novel compounds aimed at probing biological pathways and identifying new therapeutic candidates. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N2OS.BrH/c1-2-23-16-9-15-14(8-12(16)19)21-18-22(15)17(13(20)10-24-18)11-6-4-3-5-7-11;/h3-9,13,17H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNIHOFVRBLKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N3C(C(CSC3=N2)Br)C4=CC=CC=C4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3,8-Dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide is a complex heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of thiazine derivatives and features a dibromo substitution pattern along with an ethoxy group. Its molecular formula is C17_{17}H15_{15}Br2_2N2_2OS.

Anticancer Properties

Recent studies have indicated that 3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways. This was demonstrated in a study where treatment with the compound led to increased levels of cleaved caspases in breast cancer cell lines .
  • Cell Cycle Arrest : It has been reported to cause G2/M phase arrest in cancer cells, effectively halting their division and proliferation .
  • Inhibition of Metastasis : The compound also appears to inhibit metastatic processes by downregulating matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that it possesses moderate antibacterial properties with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains .

The biological activity of 3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis .
  • Inhibition of Key Enzymes : It targets specific enzymes involved in cancer cell metabolism and survival pathways.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. The study found that at a concentration of 10 µM, the compound reduced cell viability by approximately 70% after 48 hours. Histological analysis revealed significant morphological changes indicative of apoptosis.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that at a concentration of 64 µg/mL, the compound inhibited bacterial growth effectively compared to standard antibiotics.

Data Summary

Activity Type Effect Concentration Tested Outcome
AnticancerInduces apoptosis10 µM70% reduction in cell viability
AntimicrobialInhibits bacterial growth64 µg/mLEffective against S. aureus
Effective against E. coli

Q & A

Basic: What synthetic routes are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions starting with substituted benzimidazole or imidazo-thiazine precursors. A common approach includes:

  • Cyclocondensation reactions using brominated aromatic aldehydes and thiourea derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Halogenation steps (e.g., bromination) to introduce bromine atoms at specific positions, requiring careful temperature control (60–80°C) to avoid side reactions .
  • Ethoxylation via nucleophilic substitution using ethanol in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst .
    Purification is achieved via column chromatography (silica gel, chloroform/hexane) or recrystallization .

Basic: What structural characterization techniques are critical for confirming its identity?

Answer:

  • X-ray crystallography resolves the planar imidazo-thiazine core and substituent positions, with disorder refinement for twisted ethylene fragments in the six-membered ring .
  • NMR spectroscopy (¹H/¹³C): Ethoxy groups show characteristic triplets (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂), while aromatic protons appear as complex splitting patterns (δ 6.8–8.0 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) and bromine isotope patterns .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent selection : DMF enhances solubility of intermediates but may require rigorous drying to prevent hydrolysis. Alternative solvents (e.g., acetonitrile) reduce side reactions .
  • Catalyst optimization : Tetra-n-butylammonium bromide improves reaction kinetics in halogenation steps, but excess catalyst can complicate purification .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
  • In-line monitoring : Use TLC/HPLC to track reaction progress and isolate intermediates before side-product formation .

Advanced: How is structural disorder in crystallographic data resolved?

Answer:

  • Disorder modeling : For twisted ethylene fragments, split-site refinement assigns occupancy ratios (e.g., 0.817:0.183) and applies geometric restraints (e.g., S–C and C–C bond distances) to maintain chemically plausible configurations .
  • Anisotropic refinement : Restrain temperature factors of disordered atoms to near-isotropic values to avoid overfitting .
  • Validation tools : Use software like PLATON to check for missed symmetry or hydrogen-bonding interactions that may explain disorder .

Advanced: What computational methods aid in designing derivatives or reaction pathways?

Answer:

  • Quantum chemical calculations : Predict regioselectivity of bromination using Fukui indices or electrostatic potential maps .
  • Reaction path searching : Tools like GRRM or AFIR explore possible intermediates and transition states, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing imidazo-thiazine reaction datasets to predict optimal solvents/catalysts for new derivatives .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Column chromatography : Use gradient elution (e.g., chloroform/hexane → ethyl acetate) to separate brominated by-products .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities, especially regioisomers .

Advanced: How to address conflicting NMR data between synthetic batches?

Answer:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals; re-run spectra in a consistent solvent .
  • Dynamic processes : Rotameric equilibria (e.g., ethoxy group rotation) broaden signals; acquire spectra at elevated temperatures (e.g., 50°C) .
  • Impurity profiling : Compare HRMS and 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., debrominated by-products) .

Advanced: What strategies enable regioselective bromination in analogous compounds?

Answer:

  • Directing groups : Use electron-donating substituents (e.g., ethoxy) to steer bromination to electron-deficient positions .
  • Lewis acid catalysis : FeBr₃ or ZnBr₂ enhances selectivity for para-bromination on phenyl rings .
  • Microwave-assisted synthesis : Short reaction times (10–15 min) prevent over-bromination .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.